rac-tert-butyl N-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans
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Overview
Description
Rac-tert-butyl N-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes a bromomethyl group attached to a cyclohexyl ring, making it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and N-methylcyclohexylamine.
Bromination: The cyclohexyl ring is brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromomethyl group.
Carbamate Formation: The brominated intermediate is then reacted with tert-butyl carbamate in the presence of a suitable base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Rac-tert-butyl N-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can undergo reduction reactions to convert the bromomethyl group into a methyl group.
Oxidation Reactions: Oxidation of the compound can lead to the formation of different functional groups, such as alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce methyl derivatives.
Scientific Research Applications
Rac-tert-butyl N-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (trans-4-hydroxy-1-methylcyclohexyl)carbamate: Similar in structure but with a hydroxy group instead of a bromomethyl group.
tert-Butyl (trans-4-aminomethylcyclohexyl)carbamate: Contains an aminomethyl group instead of a bromomethyl group.
Uniqueness
Rac-tert-butyl N-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2484988-23-8 |
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Molecular Formula |
C13H24BrNO2 |
Molecular Weight |
306.2 |
Purity |
95 |
Origin of Product |
United States |
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